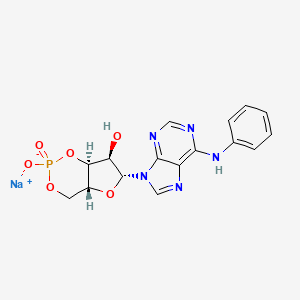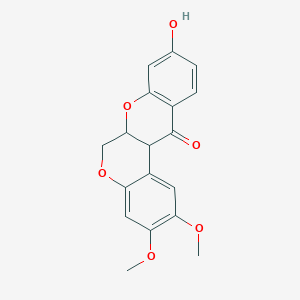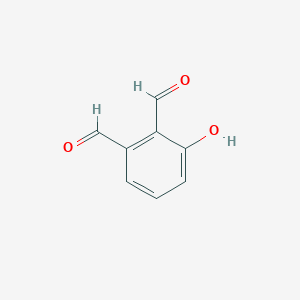
Sodium octanoate
Vue d'ensemble
Description
Le caprylate de sodium, également connu sous le nom d'octanoate de sodium, est le sel de sodium de l'acide caprylique. C'est un acide gras à chaîne moyenne de formule chimique C8H15NaO2 . Ce composé est couramment utilisé dans diverses industries, notamment les produits pharmaceutiques, les cosmétiques et la transformation alimentaire, en raison de ses propriétés tensioactives et antimicrobiennes .
Mécanisme D'action
Target of Action
Sodium octanoate, also known as sodium caprylate, is a medium-chain fatty acid that has been studied for its role in enhancing the permeation of proteins and peptides via the intestinal mucosa . It is used as a penetration enhancer for peptide delivery .
Mode of Action
This compound interacts with its targets by enhancing the permeation of proteins and peptides through the intestinal mucosa . This is achieved by increasing the solubility of the proteins and peptides, thereby facilitating their absorption into the systemic circulation .
Biochemical Pathways
This compound affects the lipid metabolism pathway. It has been shown to effectively reduce hepatic crude lipid, triglyceride (TG), total cholesterol (TC) and non-esterified free fatty acids contents . It also influences the expression of genes related to lipogenesis and fatty acid transport, leading to a decrease in the synthesis and transport of lipids .
Pharmacokinetics
This compound has been found to possess a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than some other compounds . It enhances the oral bioavailability of proteins and peptides, making it a valuable tool in drug delivery .
Result of Action
The action of this compound leads to a reduction in the levels of various lipids in the liver, including crude lipid, triglyceride, total cholesterol, and non-esterified free fatty acids . This can help alleviate lipid accumulation caused by certain diets . Additionally, it has been found to preserve cell viability under oxidative stress conditions .
Action Environment
This compound is water-soluble and may spread in water systems . It is likely to be mobile in the environment due to its water solubility . Its action, efficacy, and stability may be influenced by environmental factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
Sodium octanoate plays a significant role in various biochemical reactions. It is commonly used as a protein stabilizer for molecules such as albumin and fibrinogen under conditions like heat sterilization . This compound interacts with proteins by binding to hydrophobic regions, thereby preventing denaturation and aggregation. Additionally, it is used in blood plasma fractionation to stabilize proteins during the separation process .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it modulates the innate immune response of bovine mammary epithelial cells through the TLR2/P38/JNK/ERK1/2 pathway . This compound can either induce or inhibit the internalization of Staphylococcus aureus into these cells, depending on its concentration . It also affects platelet viability and apoptosis during storage, reducing the clearance rate of platelets stored at low temperatures .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It interacts with integrin α5β1, TLR2, and CD36 receptors on the cell surface, modulating the internalization of pathogens and the innate immune response . This compound also influences the phosphorylation of MAPKs (p38, JNK, and ERK1/2) and the activation of transcription factors related to these pathways . These interactions lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can maintain platelet viability and reduce apoptosis during long-term storage at low temperatures . Additionally, this compound has been used in fluid bolus experiments to study acid-base changes, demonstrating its stability and effectiveness in maintaining physiological pH levels over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in myocardial metabolism studies using infant swine models, this compound was found to provide energetic advantages for the heart during extracorporeal membrane oxygenation . High doses of this compound can lead to adverse effects, such as increased intracranial pressure in rabbits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to acetyl-CoA, which enters the citric acid cycle and contributes to energy production . This compound also promotes histone acetylation, which activates the expression of antioxidant genes and inhibits cardiomyocyte apoptosis . Additionally, it interacts with medium-chain acyl-CoA dehydrogenase (MCAD) and histone acetyltransferase Kat2a, playing a role in cardiac repair after myocardial infarction .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be stabilized for transport and storage by adding sodium caprylate, which prevents denaturation and maintains its antimicrobial properties . This compound is also distributed within cells by binding to transport proteins and interacting with cellular membranes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is known to localize to specific cellular compartments, such as the cytoplasm and cell membrane, where it interacts with various receptors and enzymes . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le caprylate de sodium peut être synthétisé par neutralisation de l'acide caprylique avec de l'hydroxyde de sodium. La réaction est généralement réalisée en milieu aqueux, où l'acide caprylique est dissous dans l'eau et l'hydroxyde de sodium est ajouté progressivement sous agitation. La réaction se déroule comme suit :
C8H16O2 (acide caprylique) + NaOH → C8H15NaO2 (caprylate de sodium) + H2O
Méthodes de production industrielle : Dans les milieux industriels, le caprylate de sodium est produit par saponification de l'acide caprylique avec de l'hydroxyde de sodium. Le procédé consiste à chauffer l'acide caprylique avec de l'hydroxyde de sodium dans un réacteur, suivi d'étapes de purification pour éliminer les impuretés et obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le caprylate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le caprylate de sodium peut être oxydé pour produire de l'acide caprylique et d'autres produits d'oxydation.
Réduction : Il peut être réduit pour former de l'octanol.
Substitution : Le caprylate de sodium peut participer à des réactions de substitution, où l'ion sodium est remplacé par d'autres cations.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les réactions avec des sels métalliques comme le chlorure de calcium peuvent conduire à la formation de caprylate de calcium.
Principaux produits formés :
Oxydation : Acide caprylique et autres acides carboxyliques.
Réduction : Octanol.
Substitution : Divers caprylates métalliques.
4. Applications de la recherche scientifique
Le caprylate de sodium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme tensioactif et émulsifiant dans diverses formulations chimiques.
Biologie : Utilisé dans la stabilisation des protéines et des enzymes.
Médecine : Utilisé comme agent antimicrobien dans les formulations pharmaceutiques. Il est également utilisé dans la préparation de solutions intraveineuses pour stabiliser les protéines et prévenir l'agrégation.
Industrie : Appliqué dans l'industrie alimentaire comme conservateur et dans les cosmétiques pour ses propriétés émulsifiantes
5. Mécanisme d'action
Le caprylate de sodium exerce ses effets principalement par ses propriétés tensioactives. Il perturbe les membranes cellulaires des micro-organismes, ce qui entraîne la lyse cellulaire et la mort. Dans les applications pharmaceutiques, il stabilise les protéines en empêchant l'agrégation et la dénaturation. Le composé interagit avec les régions hydrophobes des protéines, augmentant leur solubilité et leur stabilité .
Composés similaires :
Caprate de sodium (C10) : Un autre sel d'acide gras à chaîne moyenne avec des propriétés tensioactives similaires.
Laurate de sodium (C12) : Un sel d'acide gras à chaîne plus longue avec des propriétés tensioactives et antimicrobiennes plus fortes.
Oléate de sodium (C18) : Un sel d'acide gras à longue chaîne utilisé dans les formulations de savon et de détergent.
Unicité : Le caprylate de sodium est unique en raison de sa longueur de chaîne optimale, qui offre un équilibre entre l'hydrophobie et l'hydrophilie. Cela en fait un tensioactif et un agent antimicrobien efficace avec une large gamme d'applications dans diverses industries .
Applications De Recherche Scientifique
Sodium caprylate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the stabilization of proteins and enzymes.
Medicine: Utilized as an antimicrobial agent in pharmaceutical formulations. It is also used in the preparation of intravenous solutions to stabilize proteins and prevent aggregation.
Industry: Applied in the food industry as a preservative and in cosmetics for its emulsifying properties
Comparaison Avec Des Composés Similaires
Sodium caprate (C10): Another medium-chain fatty acid salt with similar surfactant properties.
Sodium laurate (C12): A longer-chain fatty acid salt with stronger surfactant and antimicrobial properties.
Sodium oleate (C18): A long-chain fatty acid salt with applications in soap and detergent formulations.
Uniqueness: Sodium caprylate is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This makes it an effective surfactant and antimicrobial agent with a wide range of applications in various industries .
Propriétés
Numéro CAS |
1984-06-1 |
|---|---|
Formule moléculaire |
C8H16NaO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
sodium;octanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |
Clé InChI |
HGCHUZIWRLBTGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
1984-06-1 |
Description physique |
Dry Powder; Liquid; Other Solid White powder; [MSDSonline] |
Pictogrammes |
Irritant |
Numéros CAS associés |
124-07-2 (Parent) |
Synonymes |
caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)


![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)
![(5R,6S)-7,9-dibromo-N-[2-[3,5-dibromo-4-[3-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-2-oxopropoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1260166.png)


![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)

